molecular formula C8H12O2 B13290052 3-(Furan-3-yl)butan-2-ol

3-(Furan-3-yl)butan-2-ol

Cat. No.: B13290052
M. Wt: 140.18 g/mol
InChI Key: SOCDWYAUUZWHLW-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)butan-2-ol is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of furan with butanal in the presence of a suitable catalyst. This reaction typically proceeds via an aldol condensation followed by reduction to yield the desired product. Another method involves the use of furan-3-carbaldehyde and a Grignard reagent, followed by hydrolysis to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or platinum oxide are commonly used to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Scientific Research Applications

3-(Furan-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act by disrupting cell membrane integrity or interfering with enzyme activity, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-3-yl)butan-2-ol is unique due to its specific combination of a furan ring and a butanol chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(furan-3-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-6(7(2)9)8-3-4-10-5-8/h3-7,9H,1-2H3

InChI Key

SOCDWYAUUZWHLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC=C1)C(C)O

Origin of Product

United States

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